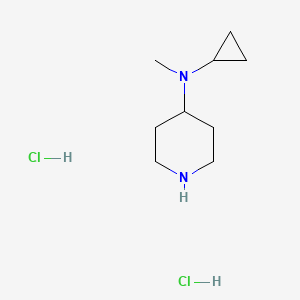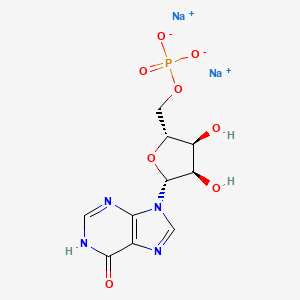
Disodium 5'-inosinate
説明
Disodium 5’-inosinate, also known as disodium inosinate or IMP, is a flavor enhancer used in many processed foods . It is the disodium salt of inosinic acid and is often found in instant noodles, potato chips, and a variety of other snacks . It is odorless, colorless or white crystals, or a white crystalline powder .
Synthesis Analysis
Disodium 5’-inosinate can be obtained from bacterial fermentation of sugars . In the sugar fermentation process, bacterial fermentate carbon source or sugar to get inosinate. Then inosinate reacts with phosphoryl chloride to get inosinic acid, finally neutralize to obtain disodium inosinate .
Molecular Structure Analysis
The molecular formula of Disodium 5’-inosinate is C10H11N4Na2O8P . It has an average mass of 392.170 Da and a monoisotopic mass of 392.010986 Da .
Chemical Reactions Analysis
Disodium 5’-inosinate is stable to acid, alkali, salt, and heat . It is soluble in water, sparingly soluble in ethanol, and practically insoluble in ether . A 1 in 50,000 solution of the sample in 0.01 N hydrochloric acid exhibits an absorbance maximum at 250±2nm .
Physical And Chemical Properties Analysis
Disodium 5’-inosinate is odorless and has a characteristic taste . It is soluble in water (20 ℃,13g/100mL), slightly soluble in ethanol and ether . The pH value of a 5% aqueous solution is 7.0~8.5 .
科学的研究の応用
Analytical Methods for Flavor Enhancers : A study developed a selective analytical method using high-performance liquid chromatography (HPLC) to assess disodium 5'-inosinate levels in flavor enhancers. The method proved effective for analyzing this compound and disodium 5'-guanylate in samples, providing a means for quality control in the food industry (Natalia, Karina, & Rukmana, 2018).
Safety and Efficacy in Animal Feed : Research evaluated the safety and efficacy of this compound produced by fermentation for use as a flavoring compound in animal feed. However, the study could not conclude its safety for target species, consumers, and the environment due to uncertainties in the genetic basis of the production strain's streptomycin resistance (Bampidis et al., 2022).
Capillary Electrophoresis for Detection : Another study established a method for the determination and simultaneous separation of this compound and disodium 5'-guanylate using capillary electrophoresis. This method showed good linear relationships between the concentration and peak area of this compound and disodium 5'-guanylate (Jian-zhong, Xiu-wen, Shao-Chun, & Ding, 2010).
Gustatory Responses : Research on the potentiating effect of this compound on gustatory responses compared it with other compounds like sodium 5'-guanylate. It was found that this compound had a lower threshold for response and significant enhancement in gustatory response when combined with MSG (Sato, Ogawa, & Yamashita, 1971).
Synergistic Taste Effect with MSG : A study provided a mathematical model to quantify the synergistic taste phenomenon between MSG and this compound. This model helped in understanding the enhancement of taste intensity in food products (Yamaguchi, 1967).
作用機序
Inosine has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats . The mechanism of this action is unclear . Disodium 5’-inosinate is used as a flavor enhancer, in synergy with monosodium glutamate (MSG) to provide the umami taste .
Safety and Hazards
Disodium 5’-inosinate is generally considered safe and has no side effects . The toxicity study in early years established on rats, rabbits, monkeys, chickens, dogs, and also in humans showed that disodium inosinate did not have significant toxicity, no observed carcinogenicity, genotoxicity, or adverse effects on reproduction .
Relevant Papers
The European Food Safety Authority has issued an opinion on the safety and efficacy of disodium 5’-inosinate for all animal species . Another study by the same authority evaluated the safety and efficacy of disodium 5’-inosinate produced by fermentation using Corynebacterium stationis KCCM 80161 .
生化学分析
Biochemical Properties
Disodium 5’-inosinate plays a significant role in biochemical reactions. It is used as a flavor enhancer, often in synergy with monosodium glutamate (MSG), to provide the umami taste . It interacts with taste receptors on the tongue to enhance savory flavors .
Cellular Effects
The cellular effects of Disodium 5’-inosinate are primarily related to its role as a flavor enhancer. It influences cell function by interacting with taste receptors on the tongue, enhancing the perception of savory flavors .
Molecular Mechanism
The molecular mechanism of Disodium 5’-inosinate involves its interaction with taste receptors on the tongue. It binds to these receptors and enhances the perception of savory flavors .
Temporal Effects in Laboratory Settings
Disodium 5’-inosinate is stable at 100 °C and will not decompose until the temperature is around 230 °C . Its effects over time in laboratory settings would primarily be related to its role as a flavor enhancer .
Dosage Effects in Animal Models
As with any substance, adverse effects may occur at high doses .
Metabolic Pathways
Disodium 5’-inosinate is involved in the purine metabolism pathway . It can be produced by two methods: through sugar fermentation or from yeast extract . Inosinate is naturally found in meat and fish at levels of 80–800 mg/100 g .
Transport and Distribution
It is soluble in water, which facilitates its distribution in aqueous environments .
Subcellular Localization
Given its role as a flavor enhancer, it is likely to interact with taste receptors on the surface of cells .
特性
IUPAC Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANLCWYVVNBGEE-IDIVVRGQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N4Na2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044242 | |
| Record name | Disodium inosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odourless, colourless or white crystals or powder | |
| Record name | DISODIUM INOSINATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Soluble in water, sparingly soluble in ethanol, practically insoluble in ether | |
| Record name | DISODIUM INOSINATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS RN |
4691-65-0 | |
| Record name | Disodium 5'-inosinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004691650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Inosinic acid, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium inosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Inosine 5'-monophosphate disodium salt hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM 5'-INOSINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2ZYA7KC05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![D-[13C5]Xylose](/img/no-structure.png)


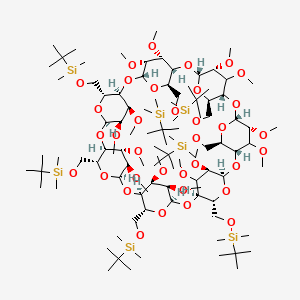
![N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide](/img/structure/B1146237.png)
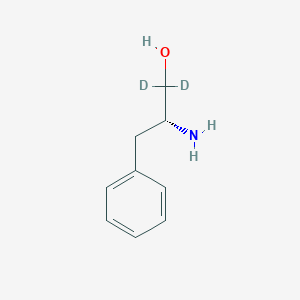
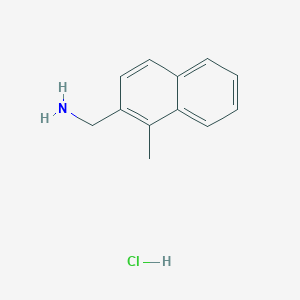

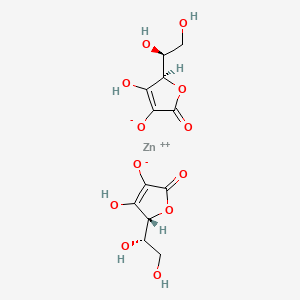
![1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1146245.png)
![2'-O-[(2-Methoxyethoxy)methyl] Roxithromycin](/img/structure/B1146246.png)
